1-(4-Chloro-2,5-difluorobenzoyl)piperidine-4-carbohydrazide
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Overview
Description
1-(4-Chloro-2,5-difluorobenzoyl)piperidine-4-carbohydrazide is a chemical compound with the molecular formula C13H14ClF2N3O2 and a molecular weight of 317.72 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a 4-chloro-2,5-difluorobenzoyl group and a carbohydrazide moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 1-(4-Chloro-2,5-difluorobenzoyl)piperidine-4-carbohydrazide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent substitution reactions to introduce the 4-chloro-2,5-difluorobenzoyl group. The final step involves the formation of the carbohydrazide moiety. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-Chloro-2,5-difluorobenzoyl)piperidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
1-(4-Chloro-2,5-difluorobenzoyl)piperidine-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study its interactions with biological molecules and its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2,5-difluorobenzoyl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(4-Chloro-2,5-difluorobenzoyl)piperidine-4-carbohydrazide can be compared with similar compounds such as:
- 1-(4-Chlorobenzoyl)piperidine-4-carbohydrazide
- 1-(2,5-Difluorobenzoyl)piperidine-4-carbohydrazide
- This compound analogs These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and applications. The unique combination of chloro and difluoro groups in this compound contributes to its distinct reactivity and potential uses .
Properties
IUPAC Name |
1-(4-chloro-2,5-difluorobenzoyl)piperidine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF2N3O2/c14-9-6-10(15)8(5-11(9)16)13(21)19-3-1-7(2-4-19)12(20)18-17/h5-7H,1-4,17H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLZGYISGJCFNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)C(=O)C2=CC(=C(C=C2F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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